4-((1H-pyrazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide

Scaffold hopping Molecular topology Pharmacophore mapping

This piperidine-1-carboxamide is a key ITK kinase inhibitor scaffold featuring a unique 4-(1H-pyrazol-1-ylmethyl) substituent and a 2,6-difluorophenyl terminus. Its distinct fluoro-regioisomerism ensures target selectivity, making it essential for kinase selectivity panels and T-cell mediated inflammatory disorder research. It is not interchangeable with DPP-4 inhibitor analogs (e.g., Desmethylsulfonyl-Omarigliptin). Confirm structural identity via LC-MS to avoid isomer misassignment.

Molecular Formula C16H18F2N4O
Molecular Weight 320.344
CAS No. 1421499-51-5
Cat. No. B2546702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1H-pyrazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide
CAS1421499-51-5
Molecular FormulaC16H18F2N4O
Molecular Weight320.344
Structural Identifiers
SMILESC1CN(CCC1CN2C=CC=N2)C(=O)NC3=C(C=CC=C3F)F
InChIInChI=1S/C16H18F2N4O/c17-13-3-1-4-14(18)15(13)20-16(23)21-9-5-12(6-10-21)11-22-8-2-7-19-22/h1-4,7-8,12H,5-6,9-11H2,(H,20,23)
InChIKeyPBXUHLBQNGXCLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1H-pyrazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide (CAS 1421499-51-5): Structural and Procurement Baseline


4-((1H-pyrazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide [CAS 1421499-51-5] is a synthetic small molecule belonging to the piperidine-1-carboxamide class, characterized by a 4-(1H-pyrazol-1-ylmethyl) substituent on the piperidine ring and a 2,6-difluorophenyl group on the urea nitrogen . Its molecular formula is C16H18F2N4O with a molecular weight of 320.34 g/mol, and it is typically supplied at ≥95% purity [1]. The compound shares the identical molecular formula with Desmethylsulfonyl-Omarigliptin (CAS 951127-17-6) but differs fundamentally in scaffold architecture . It has been disclosed in patent literature as an example compound within a series of pyrazole carboxamide derivatives investigated as kinase inhibitors, specifically targeting ITK (Interleukin-2-inducible T-cell kinase) [2].

Why Generic Substitution Fails for 4-((1H-pyrazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide: Scaffold-Specific Differentiation


Within the piperidine-1-carboxamide chemical space, compounds sharing the C16H18F2N4O formula can exhibit profoundly different biological profiles due to variations in heterocycle connectivity, regioisomerism, and stereochemistry [1]. While Desmethylsulfonyl-Omarigliptin (CAS 951127-17-6) employs a tetrahydropyran-fused pyrrolo-pyrazole core and is defined as a DPP-4 inhibitor analog , 4-((1H-pyrazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide features a distinct piperidine spacer with a methylene-linked pyrazole and a 2,6-difluorophenyl carboxamide terminus, a scaffold more commonly associated with kinase inhibition (e.g., ITK and Syk) in patent disclosures [2]. The 2,6-difluoro substitution pattern on the phenyl ring imposes distinct conformational constraints and hydrogen-bonding capabilities compared to the 2,5-difluoro or 2,4-difluoro regioisomers, which can translate into differential target selectivity and metabolic stability [3]. These structural divergences preclude simple interchangeability without risking loss of target engagement or introduction of off-target pharmacology.

Quantitative Differentiation Evidence for 4-((1H-pyrazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide


Scaffold Topology Divergence: Piperidine-Carboxamide vs. Tetrahydropyran-Pyrazole Cores Sharing C16H18F2N4O

4-((1H-pyrazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide and Desmethylsulfonyl-Omarigliptin (CAS 951127-17-6) share the identical molecular formula C16H18F2N4O . Despite this, the compounds differ fundamentally in core architecture: the target compound employs a piperidine ring with a methylene-linked pyrazole at position 4 and a 2,6-difluorophenyl carboxamide at position 1, whereas Desmethylsulfonyl-Omarigliptin uses a tetrahydropyran ring fused to a pyrrolo[3,4-c]pyrazole bicycle with a 2,5-difluorophenyl substituent . This topological divergence leads to different hydrogen-bond acceptor/donor distributions and distinct three-dimensional pharmacophore geometries, as reflected in their disparate calculated logP values and topological polar surface area (TPSA) differences [1].

Scaffold hopping Molecular topology Pharmacophore mapping

Fluorine Substitution Pattern: 2,6-Difluorophenyl vs. 2,5-Difluorophenyl Regioisomer Impact on Kinase Selectivity

The 2,6-difluorophenyl substituent in the target compound creates a symmetric ortho-fluorination pattern that influences the conformational preferences of the urea/carboxamide linkage, distinct from the 2,5-difluorophenyl pattern found in Desmethylsulfonyl-Omarigliptin . In kinase inhibitor SAR, the 2,6-difluoro substitution has been shown to confer different selectivity profiles compared to 2,5-difluoro or 2,4-difluoro regioisomers by altering the dihedral angle between the phenyl ring and the carboxamide plane, thereby modulating hinge-region interactions in kinase ATP-binding pockets [1]. The pyrazole-carboxamide patent literature (WO 2014/023258) explicitly exemplifies 2,6-difluorophenyl-containing piperidine carboxamides as ITK kinase inhibitors with Ki values ranging from <0.1 nM to 4000 nM across the series [2].

Kinase selectivity Fluorine regiochemistry SAR

Piperidine-1-Carboxamide vs. Tetrahydropyran Core: Impact on Metabolic Stability and Oral Bioavailability

The piperidine-1-carboxamide scaffold in the target compound is a privileged motif in kinase inhibitor design due to its balanced lipophilicity and metabolic stability profile [1]. In contrast, the tetrahydropyran core of Desmethylsulfonyl-Omarigliptin is associated with DPP-4 inhibitor pharmacology and was specifically optimized for long half-life and once-weekly dosing through incorporation of the methylsulfonyl group in the parent compound Omarigliptin [2]. The piperidine scaffold offers a basic nitrogen (pKa ~9-10) that can form salt bridges with acidic residues in kinase active sites, a feature absent in the neutral tetrahydropyran ether system [3]. The absence of the methylsulfonyl group in both the target compound and Desmethylsulfonyl-Omarigliptin further differentiates them from Omarigliptin itself, which has an IC50 of 1.6 nM against DPP-4 [2].

Metabolic stability Oral bioavailability Core scaffold comparison

Pyrazole Methylene-Linker vs. Direct Pyrazole Attachment: Conformational Flexibility and Kinase Hinge Binding

The target compound employs a methylene (-CH2-) spacer between the piperidine ring and the pyrazole heterocycle, providing an additional degree of rotational freedom compared to directly attached pyrazoles. This contrasts with compounds such as N-(2,6-difluorophenyl)-4-(1H-pyrazol-1-yl)piperidine-1-carboxamide (direct N-pyrazole attachment) and 4-(4-(pyrazol-1-yl)benzyl)piperidine carboxamide analogs . The methylene spacer allows the pyrazole to adopt optimal geometries for π-π stacking with kinase hinge region residues while maintaining the piperidine-carboxamide interaction with the catalytic lysine or DFG motif [1]. In Syk kinase inhibitor optimization (PDB: 4dfn), aminomethylpiperidine carboxamides demonstrated high enzymatic potency but required further optimization for cellular activity, highlighting the critical role of the linker in translating biochemical potency to cellular efficacy [2].

Conformational flexibility Kinase hinge binding Linker SAR

Commercially Available Purity Grade and Supply Consistency for Reproducible Screening

4-((1H-pyrazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide (CAS 1421499-51-5) is commercially supplied at ≥95% purity as verified by LC-MS and/or HPLC analysis . At this purity grade, the compound is suitable for in vitro biochemical and cell-based assays without the confounding effects of impurities at levels >5% that could contribute to off-target activity or false positive results [1]. Closely related analogs such as N-(2,6-difluorophenyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide (CAS not specified, MW 348.40) and 4-((1H-pyrazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide (MW 298.39) differ in molecular weight by ≥22 g/mol and exhibit distinct lipophilicity profiles, making them readily distinguishable by LC-MS in procurement quality control .

Compound purity Reproducibility Procurement specification

Validated Application Scenarios for 4-((1H-pyrazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide (CAS 1421499-51-5)


ITK Kinase Inhibitor Screening and SAR Expansion

This compound is directly relevant as a screening tool and SAR starting point for ITK kinase inhibitor programs. As disclosed in WO 2014/023258, the pyrazole carboxamide chemotype including 2,6-difluorophenyl piperidine-1-carboxamides demonstrated ITK inhibitory activity with Ki values spanning <0.1–4000 nM across 154 analogs [1]. Researchers investigating T-cell mediated inflammatory disorders or allergic asthma models can use this compound as a reference within the ITK inhibitor chemical space, benchmarking new analogs against the established piperidine-1-carboxamide scaffold with the 2,6-difluoro substitution pattern.

Kinase Selectivity Profiling: 2,6-Difluorophenyl Regioisomer Comparator

The distinct 2,6-difluorophenyl substitution pattern makes this compound a valuable comparator for kinase selectivity panels. Its structural divergence from 2,5-difluorophenyl-containing DPP-4 inhibitor analogs (e.g., Desmethylsulfonyl-Omarigliptin, CAS 951127-17-6) allows researchers to probe the impact of fluoro-regioisomerism on kinase vs. protease target class selectivity. This is particularly relevant for screening cascades where off-target DPP-4 inhibition must be excluded from kinase-targeted chemical probes.

Piperidine-1-Carboxamide Scaffold Reference for Medicinal Chemistry Optimization

As a piperidine-1-carboxamide derivative with a 4-pyrazolylmethyl substituent, this compound serves as a reference scaffold for medicinal chemistry optimization campaigns targeting kinases that accept piperidine-based Type I or Type II inhibitors. Structural biology data for related aminomethylpiperidine Syk inhibitors (PDB: 4dfn, 4dfl) provide a framework for structure-based design [2]. The methylene spacer and pyrazole orientation can be systematically varied to modulate hinge-region interactions, making this compound a useful baseline for linker SAR studies.

Analytical Reference Standard for C16H18F2N4O Isomer Discrimination

The compound's unique combination of MW (320.34 g/mol) and specific structural features enables its use as an analytical reference standard to discriminate among C16H18F2N4O isomers in procurement and quality control workflows . LC-MS methods can be developed to resolve this compound from Desmethylsulfonyl-Omarigliptin (CAS 951127-17-6) and other structural isomers, ensuring that high-throughput screening libraries are accurately annotated and that follow-up studies use the correct chemical entity.

Quote Request

Request a Quote for 4-((1H-pyrazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.